molecular formula C16H22N4O3 B6770247 N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6770247
M. Wt: 318.37 g/mol
InChI Key: XKZJUUDVATXBBC-ZFWWWQNUSA-N
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Description

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-3-20-7-6-17-16(20)15-13(5-4-8-22-15)18-14(21)10-12-9-11(2)23-19-12/h6-7,9,13,15H,3-5,8,10H2,1-2H3,(H,18,21)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZJUUDVATXBBC-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)NC(=O)CC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)CC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxane Ring: This step may involve the use of epoxide ring-opening reactions or other cyclization methods.

    Formation of the Oxazole Ring: This can be synthesized through the cyclization of α-hydroxy ketones with nitriles under acidic conditions.

    Assembly of the Final Compound: The individual ring systems are then coupled together using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide: shares structural similarities with other compounds containing imidazole, oxane, and oxazole rings.

Uniqueness

  • The unique combination of these ring systems in a single molecule gives this compound distinct chemical and biological properties that may not be present in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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